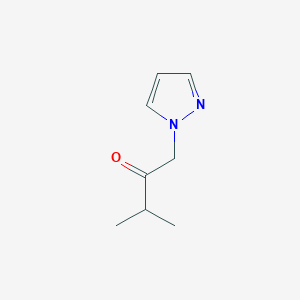

3-methyl-1-(1H-pyrazol-1-yl)butan-2-one

Vue d'ensemble

Description

“3-methyl-1-(1H-pyrazol-1-yl)butan-2-one” is a chemical compound with the molecular formula C8H12N2O . It has a molecular weight of 152.2 . The compound is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for “3-methyl-1-(1H-pyrazol-1-yl)butan-2-one” is 1S/C8H12N2O/c1-7(2)8(11)6-10-5-3-4-9-10/h3-5,7H,6H2,1-2H3 . This indicates that the molecule consists of a pyrazole ring attached to a butanone group with a methyl group at the third carbon .

Physical And Chemical Properties Analysis

“3-methyl-1-(1H-pyrazol-1-yl)butan-2-one” is a liquid at room temperature . It has a molecular weight of 152.2 . The InChI code is 1S/C8H12N2O/c1-7(2)8(11)6-10-5-3-4-9-10/h3-5,7H,6H2,1-2H3 .

Applications De Recherche Scientifique

Medicinal Chemistry

In medicinal chemistry, this compound is utilized as an intermediate in the synthesis of various pharmacologically active molecules. For instance, it’s involved in the production of teneligliptin, a drug used for treating type 2 diabetes mellitus . The pyrazole moiety, present in this compound, is a common feature in drugs due to its therapeutic potential in anti-inflammatory and antipyretic medications .

Agriculture

“3-methyl-1-(1H-pyrazol-1-yl)butan-2-one” finds applications in the agricultural sector as well. Pyrazole derivatives are known to be used in the synthesis of certain pesticides, fungicides, and herbicides that help protect crops from various diseases and pests .

Material Science

In material science, this compound can serve as a precursor for the synthesis of novel materials. Its derivatives may be used to create polymers or coatings with specific properties, such as increased resistance to environmental stressors or enhanced conductivity .

Environmental Science

Environmental science benefits from the use of pyrazole derivatives in the development of sensors and assays for the detection of pollutants and toxins. The compound’s reactivity and ability to form complexes with metals can be harnessed for environmental monitoring and remediation efforts .

Biochemistry

Biochemically, “3-methyl-1-(1H-pyrazol-1-yl)butan-2-one” is significant in the study of enzyme inhibition and receptor binding due to its structural similarity to several biomolecules. It can be used to design inhibitors or modulators that can regulate biological pathways .

Pharmacology

In pharmacology, the compound is important for drug design and discovery. Its core structure is found in molecules with a wide range of biological activities, including antimalarial, antibacterial, and antitumor effects. It’s also used in the synthesis of compounds like edaravone, which is a free radical scavenger for the treatment of amyotrophic lateral sclerosis (ALS) .

Analytical Chemistry

Analytically, this compound can be used as a standard or reagent in various chemical analyses. For example, it may be employed in mass spectrometry to improve the detection sensitivity of certain analytes or in chromatography as a reference compound .

Chemical Engineering

In chemical engineering, “3-methyl-1-(1H-pyrazol-1-yl)butan-2-one” can be involved in process optimization studies. Its properties can influence reaction kinetics and mechanisms, which are crucial for designing efficient and sustainable chemical processes .

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the signal word “Warning” and is associated with hazard statements H315, H319, and H335 . These statements indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Orientations Futures

While specific future directions for “3-methyl-1-(1H-pyrazol-1-yl)butan-2-one” are not available, research into pyrazole derivatives is ongoing due to their diverse biological activities . Future research may focus on synthesizing new pyrazole derivatives, investigating their biological activities, and elucidating their mechanisms of action .

Propriétés

IUPAC Name |

3-methyl-1-pyrazol-1-ylbutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-7(2)8(11)6-10-5-3-4-9-10/h3-5,7H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRVFJQHOFFMVEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)CN1C=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-1-(1H-pyrazol-1-yl)butan-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-Dimethyl-1-[2-(pyridin-3-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1457145.png)

![1-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-imidazolidin-2-one](/img/structure/B1457155.png)

![Tert-butyl 3-[(methylcarbamoyl)amino]piperidine-1-carboxylate](/img/structure/B1457157.png)

![5-[3-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B1457159.png)

![5-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1457165.png)